molecular formula C11H15N3S B123829 PD 128483 CAS No. 153260-23-2

PD 128483

Cat. No.: B123829
CAS No.: 153260-23-2
M. Wt: 221.32 g/mol
InChI Key: XFJSSDHKIXXJLM-UHFFFAOYSA-N
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Description

PD 128483 is a complex organic compound with a unique structure that includes a thiazole ring fused to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD 128483 typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include cyclization reactions to form the fused ring system and subsequent functional group modifications to introduce the amine group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

PD 128483 can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

PD 128483 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or catalysts

Mechanism of Action

The mechanism of action of PD 128483 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Thiazoloquinolines: Compounds with similar fused ring structures but different substituents.

    Quinoline Derivatives: Compounds with modifications to the quinoline ring system.

Uniqueness

PD 128483 is unique due to its specific combination of a thiazole ring fused to a quinoline ring and the presence of a methyl group and an amine group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

153260-23-2

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

6-methyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine

InChI

InChI=1S/C11H15N3S/c1-14-6-2-3-7-8(14)4-5-9-10(7)13-11(12)15-9/h3,8H,2,4-6H2,1H3,(H2,12,13)

InChI Key

XFJSSDHKIXXJLM-UHFFFAOYSA-N

SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

Canonical SMILES

CN1CCC=C2C1CCC3=C2N=C(S3)N

153260-23-2

Synonyms

4,5,5a,6,7,8-hexahydro-6-methylthiazolo(4,5-f)quinolin-2-amine
PD 128483
PD-128483

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a process analogous to Example 16 by substituting (±) N-(4,5,5a,6,7,8-hexahydro-6-methylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide (Example 15) for (±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide (Example 15c), the title compound can be prepared as its dihydrochloride salt, hydrate; mp 265°-267° C. (dec.). [α]D =+164.4° (C=1.17, H2O).
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(±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide
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